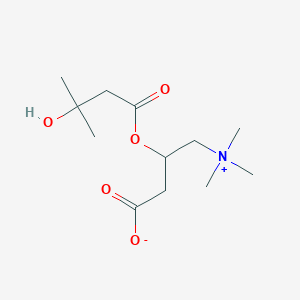

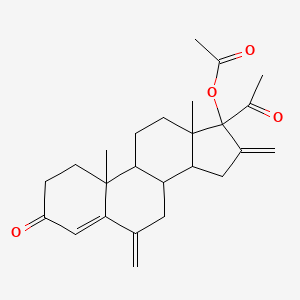

![molecular formula C15H19N5O6 B12287847 [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)

[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl]acetat ist eine komplexe organische Verbindung, die zur Klasse der Pteridine gehört. Pteridine sind heterocyclische Verbindungen, die einen Pyrimidinring enthalten, der mit einem Pyrazinring verschmolzen ist. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Acetamidogruppe, eine Oxogruppe und eine Acetyloxypropan-2-yl-Acetat-Einheit umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl]acetat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein möglicher Syntheseweg könnte die folgenden Schritte umfassen:

Bildung des Pteridinkerns: Dies kann durch die Kondensation geeigneter Ausgangsstoffe wie 2,4,5-Triaminopyrimidin mit Glyoxal unter sauren Bedingungen erreicht werden.

Einführung der Acetamidogruppe: Die Acetamidogruppe kann durch Reaktion des Zwischenprodukts mit Essigsäureanhydrid eingeführt werden.

Bildung der Acetyloxypropan-2-yl-Acetat-Einheit: Dieser Schritt beinhaltet die Veresterung des Zwischenprodukts mit Essigsäure und Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungstechniken wie Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Acetamidogruppe, was zur Bildung der entsprechenden Oxo-Derivate führt.

Reduktion: Reduktionsreaktionen können die Oxogruppe angreifen und sie in eine Hydroxylgruppe umwandeln.

Substitution: Die Acetamidogruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Oxo-Derivaten.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Bildung von substituierten Pteridinderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann [1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl]acetat als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie

In der Biologie kann diese Verbindung als Sonde zur Untersuchung von Enzymmechanismen verwendet werden, insbesondere von solchen, die pteridinabhängige Enzyme betreffen. Sie kann auch als Modellverbindung zur Untersuchung der Wechselwirkungen von Pteridinen mit biologischen Makromolekülen dienen.

Medizin

In der Medizin wurden Derivate von Pteridinen auf ihre möglichen therapeutischen Anwendungen untersucht, einschließlich als Antikrebs- und antimikrobielle Mittel. Diese Verbindung könnte für ähnliche Anwendungen untersucht werden.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von [1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme umfassen, die Pteridinstrukturen erkennen, was zu einer Hemmung oder Aktivierung der Enzymaktivität führt. Die beteiligten Pfade können Stoffwechselwege umfassen, bei denen Pteridine eine entscheidende Rolle spielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the pteridine core: This can be achieved by the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with glyoxal under acidic conditions.

Introduction of the acetamido group: The acetamido group can be introduced by reacting the intermediate with acetic anhydride.

Formation of the acetyloxypropan-2-yl acetate moiety: This step involves the esterification of the intermediate with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pteridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms, particularly those involving pteridine-dependent enzymes. It can also serve as a model compound for studying the interactions of pteridines with biological macromolecules.

Medicine

In medicine, derivatives of pteridines have been explored for their potential therapeutic applications, including as anticancer and antimicrobial agents. This compound could be investigated for similar applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate involves its interaction with specific molecular targets. These targets could include enzymes that recognize pteridine structures, leading to inhibition or activation of enzymatic activity. The pathways involved may include metabolic pathways where pteridines play a crucial role.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Folsäure: Ein bekanntes Pteridinderivat, das an verschiedenen biologischen Prozessen beteiligt ist.

Methotrexat: Ein auf Pteridin basierendes Medikament, das in der Krebstherapie eingesetzt wird.

Tetrahydrobiopterin: Ein Cofaktor für mehrere Enzyme, die am Aminosäurestoffwechsel beteiligt sind.

Einzigartigkeit

Was [1-(2-Acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl]acetat auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die im Vergleich zu anderen Pteridinderivaten eine einzigartige chemische Reaktivität und biologische Aktivität verleihen können.

Eigenschaften

Molekularformel |

C15H19N5O6 |

|---|---|

Molekulargewicht |

365.34 g/mol |

IUPAC-Name |

[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate |

InChI |

InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24) |

InChI-Schlüssel |

KTGKHWDTEXILTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

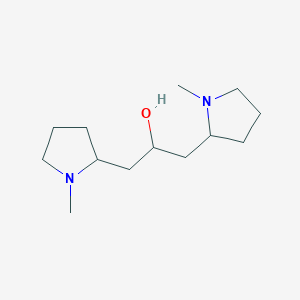

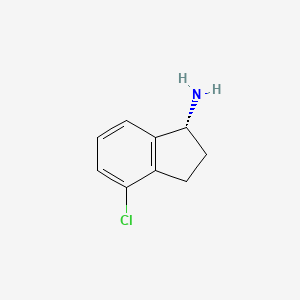

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

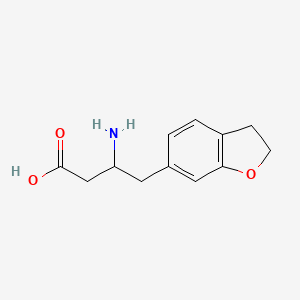

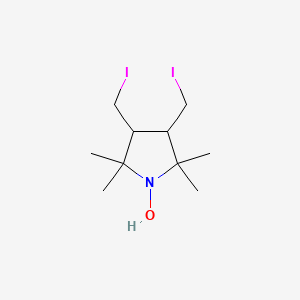

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

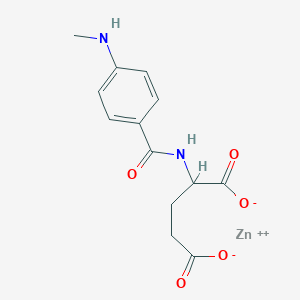

palladium (II)](/img/structure/B12287836.png)

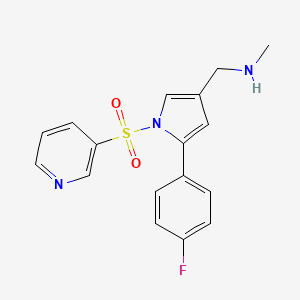

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)